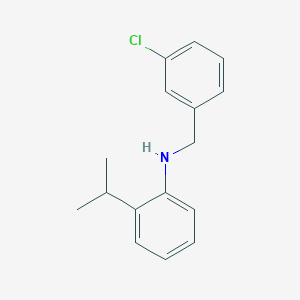![molecular formula C18H21Cl2NO2 B1385644 N-[4-(2,4-Dichlorophenoxy)butyl]-3-ethoxyaniline CAS No. 1040685-16-2](/img/structure/B1385644.png)
N-[4-(2,4-Dichlorophenoxy)butyl]-3-ethoxyaniline
Overview
Description
N-[4-(2,4-Dichlorophenoxy)butyl]-3-ethoxyaniline: is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a dichlorophenoxy group attached to a butyl chain, which is further connected to an ethoxyaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(2,4-Dichlorophenoxy)butyl]-3-ethoxyaniline typically involves the reaction of 2,4-dichlorophenol with butyl bromide to form 4-(2,4-dichlorophenoxy)butyl bromide. This intermediate is then reacted with 3-ethoxyaniline under basic conditions to yield the final product. The reaction conditions often involve the use of a base such as potassium carbonate or sodium hydroxide, and the reactions are typically carried out in an organic solvent like dimethylformamide or tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: N-[4-(2,4-Dichlorophenoxy)butyl]-3-ethoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate can be employed under basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(2,4-Dichlorophenoxy)butyl]-3-ethoxyaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: Used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-[4-(2,4-Dichlorophenoxy)butyl]-3-ethoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenoxy group can bind to active sites, inhibiting enzyme activity or modulating receptor function. The ethoxyaniline moiety can enhance the compound’s binding affinity and specificity, leading to more potent biological effects.
Comparison with Similar Compounds
- N-[4-(2,4-Dichlorophenoxy)butyl]-4-(isopentyloxy)-aniline
- N-butyl-4-(2,4-dichlorophenoxy)-N-ethylbutanamide
- 2,4-Dichlorophenoxybutyric acid
Comparison: N-[4-(2,4-Dichlorophenoxy)butyl]-3-ethoxyaniline is unique due to the presence of the ethoxyaniline moiety, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and specificities, making it a valuable compound for targeted applications in research and industry.
Properties
IUPAC Name |
N-[4-(2,4-dichlorophenoxy)butyl]-3-ethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21Cl2NO2/c1-2-22-16-7-5-6-15(13-16)21-10-3-4-11-23-18-9-8-14(19)12-17(18)20/h5-9,12-13,21H,2-4,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBXDIHIBTYDNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NCCCCOC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-N-[3-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385563.png)

![N-[2-(3-Methylphenoxy)ethyl]-4-(phenethyloxy)-aniline](/img/structure/B1385565.png)

![N-[2-(2-Methoxyphenoxy)ethyl]-4-(phenethyloxy)-aniline](/img/structure/B1385568.png)
![2-Isobutoxy-N-[2-(phenethyloxy)benzyl]aniline](/img/structure/B1385569.png)
![4-Chloro-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-aniline](/img/structure/B1385570.png)
![4-Isopropoxy-N-[2-(phenethyloxy)benzyl]aniline](/img/structure/B1385577.png)

![N-[2-(2-Chlorophenoxy)ethyl]-3-(isopentyloxy)aniline](/img/structure/B1385579.png)
![2-(Benzyloxy)-N-[2-(2-methoxyethoxy)benzyl]aniline](/img/structure/B1385580.png)
![2-Butoxy-N-[2-(2-ethoxyethoxy)benzyl]aniline](/img/structure/B1385581.png)
![N-[4-(Tert-butyl)benzyl]-3-(3-phenylpropoxy)-aniline](/img/structure/B1385582.png)
![N-[2-(2,6-Dimethylphenoxy)ethyl]-3-(2-ethoxyethoxy)aniline](/img/structure/B1385584.png)
